cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol

LogP Lipophilicity Physicochemical profiling

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol (CAS 2089289-01-8) is a fully saturated, cis-fused bicyclic furo[2,3-c]pyrrolidine bearing a primary hydroxymethyl group at the 2-position. With a molecular formula of C₇H₁₃NO₂, a molecular weight of 143.18 g/mol, and a computed XLogP3-AA of -0.7, it occupies a distinctly polar region of chemical space relative to many heterocyclic building blocks used in medicinal chemistry.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 2089289-01-8
Cat. No. B2652535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol
CAS2089289-01-8
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1C2CNCC2OC1CO
InChIInChI=1S/C7H13NO2/c9-4-6-1-5-2-8-3-7(5)10-6/h5-9H,1-4H2/t5-,6?,7+/m1/s1
InChIKeyJZNOGSSWLBJOSW-UYMSWOSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol (CAS 2089289-01-8): A Cis-Fused Hydroxymethyl Building Block for Polar Scaffold Design


cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol (CAS 2089289-01-8) is a fully saturated, cis-fused bicyclic furo[2,3-c]pyrrolidine bearing a primary hydroxymethyl group at the 2-position [1]. With a molecular formula of C₇H₁₃NO₂, a molecular weight of 143.18 g/mol, and a computed XLogP3-AA of -0.7, it occupies a distinctly polar region of chemical space relative to many heterocyclic building blocks used in medicinal chemistry [1]. The compound is supplied at ≥95% purity by multiple vendors and is primarily employed as a conformationally constrained intermediate in the synthesis of drug-like molecules, particularly for introducing spirocyclic amine motifs and polar furopyrrolidine scaffolds into lead compounds .

Why cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol Cannot Be Swapped with Generic Furopyrrolidine or Pyrrolidine-Methanol Analogs


The furo[2,3-c]pyrrolidine scaffold exists in multiple regioisomeric and stereoisomeric forms (e.g., furo[3,2-b], furo[3,4-c], trans-furo[2,3-c]), each presenting a distinct spatial orientation of the hydrogen-bond donor/acceptor pharmacophore and the basic amine [1]. The cis-(3aR,6aR) configuration of the target compound enforces a specific diequatorial-like orientation of the ring-junction hydrogens, resulting in a unique projection angle for the 2-hydroxymethyl substituent relative to the pyrrolidine NH [1]. Substituting a simpler pyrrolidine-2-methanol or a regioisomeric furo[3,2-b]pyrrole analog can alter the vector of the hydroxymethyl group by over 60°, disrupting key binding interactions in structure-based drug design programs [2]. Furthermore, the target compound's exceptionally low LogP of -1.45 (Hit2Lead experimental) or computed XLogP3-AA of -0.7 distinguishes it from the more lipophilic furo[3,2-b]pyrrole and furo[3,4-c]pyrrole scaffolds (estimated LogP range: 0.2–1.8), making it the preferred choice when aqueous solubility and low lipophilicity are design goals [3].

Quantitative Head-to-Head Evidence for cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol: LogP, tPSA, HBD/HBA, and Scaffold Comparison


LogP Differentiation: cis-Furo[2,3-c]pyrrol-2-ylmethanol vs. furo[3,2-b]pyrrole and furo[3,4-c]pyrrole Analogs

The target compound exhibits an experimentally measured LogP of -1.45 (Hit2Lead) and a computed XLogP3-AA of -0.7, representing significantly higher polarity than regioisomeric furopyrrolidine scaffolds [1]. A predicted LogP of approximately 1.8 has been reported for the furo[3,2-b]pyrrole scaffold, while the furo[3,4-c]pyrrole core is estimated to have a LogP in the range of 0.2–1.0 based on ChemSpider and ACD/Labs predictions for related derivatives [2]. This LogP differential of ≥1.5 log units translates to approximately a 30-fold difference in octanol-water partition coefficient, directly impacting aqueous solubility and membrane permeability profiles.

LogP Lipophilicity Physicochemical profiling

Topological Polar Surface Area (tPSA) Comparison: cis-Furo[2,3-c] vs. furo[3,2-b] Hydroxymethyl Analogs

The target compound has a computed tPSA of 41.5 Ų, reflecting contributions from the secondary amine (12.0 Ų), the hydroxymethyl oxygen (20.2 Ų), and the furan oxygen (9.2 Ų) [1]. The regioisomeric [(3aS,5S,6aS)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol (CAS 2187426-76-0) bears the same molecular formula and identical functional groups, yielding a nearly identical tPSA of approximately 41.5 Ų, but the vectorial orientation of the hydroxymethyl and NH groups differs, resulting in a distinct three-dimensional pharmacophore [2].

tPSA Polar surface area BBB permeability

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Conformational Rigidity Differentiation

The target compound possesses 2 hydrogen bond donors (NH + OH) and 3 hydrogen bond acceptors (furan O + pyrrolidine N + OH), with only 1 rotatable bond (the CH₂–OH torsion) [1]. This contrasts with acyclic amino-alcohol building blocks such as 2-(pyrrolidin-2-yl)ethanol (CAS 65131-30-2), which has 2 rotatable bonds and higher conformational flexibility [2]. The conformational restriction imposed by the cis-fused bicyclic scaffold preorganizes the hydroxymethyl group into a well-defined orientation, which can reduce the entropic penalty upon target binding, a principle analogous to that exploited in the design of (2,2-dimethylhexahydrofuro[2,3-c]pyrrol-6-yl)methanol as a conformationally restricted proline congener .

HBD HBA Rotatable bonds Conformational constraint

Scaffold Isomeric Differentiation: cis-Furo[2,3-c] vs. trans-Furo[2,3-c] and furo[3,2-b] Isomers – Impact on Kinase Inhibitor Design

The cis configuration of the target compound (3aR,6aR relative stereochemistry) positions the hydroxymethyl group on the same face of the bicyclic system as the ring-junction hydrogen atoms [1]. This contrasts with the trans-hexahydro-furo[2,3-c]pyrrole scaffold, where the ring-junction substituents adopt a trans-diaxial-like arrangement [2]. In the context of kinase inhibitor design, furo[2,3-c]pyrrole derivatives have been specifically explored as polar scaffolds for LRRK2 kinase inhibitors targeting Parkinson's disease, where the spatial orientation of the basic amine and hydrogen-bonding groups is critical for hinge-region binding [3]. Comparative analysis of furo-pyrrole isomers has revealed that furo[2,3-b]pyrrole derivatives exhibit antibacterial activity against Xanthomonas axonopodis, whereas furo[2,3-c]pyrroles are explored as polar scaffolds for combinatorial chemistry libraries, indicating divergent biological application profiles driven by scaffold geometry .

Kinase inhibitor Scaffold design Stereochemistry

Vendor Purity and Salt Form Availability: 95% Free Base vs. Hydrochloride Salt Options

The target compound is commercially available as the free base in ≥95% purity from multiple suppliers, including Fluorochem (95.0%, SKU F515186, 250 mg at £450, 1 g at £790) and AKSci (95% min. purity, Cat. 6242EJ) . Hit2Lead offers the compound at 95% purity in the racemic form, with pricing of $154 for 200 µmol, $336 for 250 mg, and $600 for 1 g . In contrast, the closely related rac-(2R,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride (CAS 2095192-13-3) is available at 98% purity as the HCl salt, offering improved crystallinity and handling properties for solid-phase synthesis applications at the cost of requiring free-basing for reactions requiring nucleophilic amine participation .

Purity Salt form Procurement

Procurement-Driven Application Scenarios for cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol (CAS 2089289-01-8)


Kinase Inhibitor Lead Optimization: Hinge-Binder Scaffold with Optimized LogP

The cis-furo[2,3-c]pyrrolidine scaffold has been cited in patent literature as a core motif for LRRK2 kinase inhibitors targeting Parkinson's disease [1]. When LogP reduction is a key design objective, the target compound's experimentally measured LogP of -1.45 offers a significant advantage over more lipophilic furo[3,2-b] isomers (predicted LogP ≈ 1.8) . Procure the free base form for direct use in reductive amination or amide coupling to introduce the hydroxymethyl-bearing scaffold as a hinge-binding element, with the preorganized cis geometry ensuring correct vectorial alignment of the NH donor and furan oxygen acceptor within the kinase active site.

Conformationally Constrained Proline Mimetic Synthesis

The target compound serves as a polar, conformationally restricted building block analogous to the prolinol scaffold, as demonstrated by the published synthesis of (2,2-dimethylhexahydrofuro[2,3-c]pyrrol-6-yl)methanol – a conformationally restricted congener of 3-hydroxy-4-methylproline . The 2-hydroxymethyl substituent can be oxidized to the carboxylic acid or elaborated into diverse functional groups for peptidomimetic design. The cis ring fusion enforces a geometry that mimics the exo-conformation of proline, making this compound the building block of choice over trans-furo[2,3-c]pyrrole isomers when proline-like conformational constraint is required.

Fragment-Based Drug Discovery (FBDD) Library Construction with High Solubility Building Blocks

With a molecular weight of 143.18 g/mol, 2 HBD, 3 HBA, tPSA of 41.5 Ų, and LogP of -1.45, the target compound satisfies the 'rule of three' criteria for fragment libraries [2]. Its exceptionally low LogP, combined with the conformational rigidity afforded by only 1 rotatable bond, makes it an attractive fragment for aqueous solubility-driven FBDD campaigns where maintaining ligand efficiency (LE ≥ 0.3 kcal/mol per heavy atom) is critical. Procure at ≥95% purity from vendors offering milligram-to-gram quantities with rush delivery options for rapid SAR expansion.

Spirocyclic Amine Introduction in CNS Drug Discovery Programs

The furo[2,3-c]pyrrolidine scaffold is recognized as a building block for introducing spirocyclic amine groups in drug discovery projects . The target compound's secondary amine (predicted pKa ≈ 8.5–9.0 for the pyrrolidine NH) provides a handle for further functionalization, while the hydroxymethyl group enables linker attachment or prodrug strategies. For CNS programs where low LogP and low tPSA are both desirable, the target compound's LogP of -1.45 and tPSA of 41.5 Ų position it favorably relative to piperidine-methanol (LogP ≈ -0.5) and pyrrolidine-methanol (LogP ≈ -0.2) building blocks, offering enhanced aqueous solubility without sacrificing CNS permeability potential.

Quote Request

Request a Quote for cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.